molecular formula C4H10ClN B2917074 But-3-en-2-amine hydrochloride CAS No. 221043-86-3

But-3-en-2-amine hydrochloride

Cat. No.: B2917074
CAS No.: 221043-86-3
M. Wt: 107.58
InChI Key: HRJVNHUMBUVTND-UHFFFAOYSA-N
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Description

But-3-en-2-amine hydrochloride is an organic compound with the molecular formula C4H10ClN. It is a derivative of butenylamine, where the amine group is located at the second carbon of the butene chain. This compound is typically found as a white to yellow solid and is used in various chemical reactions and industrial applications.

Safety and Hazards

But-3-en-2-amine hydrochloride is classified as a dangerous substance. It is highly flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, and using the substance only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-en-2-amine hydrochloride can be synthesized through several methods:

    Alkylation of Ammonia: One common method involves the alkylation of ammonia with but-3-en-2-ol in the presence of a strong acid like hydrochloric acid.

    Reduction of Nitriles: Another method involves the reduction of but-3-en-2-nitrile using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These methods involve the use of metal catalysts such as palladium or platinum to facilitate the reduction of nitriles or other precursor compounds under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

But-3-en-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, typically under basic conditions

Major Products

    Oxidation: Oximes, nitriles

    Reduction: Primary amines

    Substitution: Secondary and tertiary amines

Comparison with Similar Compounds

Similar Compounds

    But-3-en-2-amine: The free base form of but-3-en-2-amine hydrochloride, without the hydrochloride salt.

    But-3-en-1-amine: An isomer with the amine group located at the first carbon of the butene chain.

    But-2-en-1-amine: Another isomer with the amine group at the first carbon but with a different double bond position.

Uniqueness

This compound is unique due to its specific placement of the amine group and the hydrochloride salt, which can influence its solubility, reactivity, and interaction with molecular targets compared to its isomers .

Properties

IUPAC Name

but-3-en-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJVNHUMBUVTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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